

3-chlorobenzenesulfonic acid chemical properties

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Compound of Interest

Compound Name: 3-chlorobenzenesulfonic Acid

Cat. No.: B3034685

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An In-depth Technical Guide to the Chemical Properties of **3-Chlorobenzenesulfonic Acid**

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Introduction

3-Chlorobenzenesulfonic acid (CAS No. 20677-52-5) is a significant organosulfur compound featuring a chlorinated benzene ring functionalized with a sulfonic acid group at the meta position.^[1] While its isomers, particularly 4-chlorobenzenesulfonic acid, are more commonly produced through direct sulfonation of chlorobenzene, the 3-isomer possesses unique chemical characteristics owing to its substitution pattern. It serves as a valuable intermediate in the synthesis of specialized polymers, dyes, and potentially in the development of pharmaceutical agents.

This guide provides a comprehensive overview of the core chemical and physical properties of **3-chlorobenzenesulfonic acid**. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in synthesis, materials science, and medicinal chemistry. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, targeted synthesis protocols, and critical safety considerations, moving beyond a simple recitation of facts to explain the causality behind its behavior.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in both storage and reaction environments. **3-Chlorobenzenesulfonic acid** is a strong organic acid whose physical state and solubility are dominated by the polar sulfonic acid group.

Chemical Structure

The molecular structure is foundational to understanding the compound's reactivity and spectroscopic signature.

Caption: Chemical structure of **3-chlorobenzenesulfonic acid**.

Core Properties

The following table summarizes the key identifiers and computed physicochemical properties of **3-chlorobenzenesulfonic acid**. These values are critical for reaction planning, analytical method development, and safety assessments.

Property	Value	Source(s)
CAS Number	20677-52-5	[1]
Molecular Formula	C ₆ H ₅ ClO ₃ S	[1]
Molecular Weight	192.62 g/mol	[1]
IUPAC Name	3-chlorobenzenesulfonic acid	[1]
Synonyms	m-Chlorobenzenesulfonic acid	[1]
Density	1.551 g/cm ³ (Predicted)	[2]
pKa	-0.94 ± 0.15 (Predicted)	[2]
LogP (XLogP3)	1.5	[1]
Topological Polar Surface Area (TPSA)	62.8 Å ²	[1]

Spectroscopic and Analytical Characterization

Disclaimer: Experimental spectroscopic data for **3-chlorobenzenesulfonic acid** is not widely available in public databases. The following analysis is based on established principles of spectroscopy and provides a predicted profile for characterization and identification purposes.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.5-8.0 ppm). The proton at C2 (between the two deactivating groups) would be the most deshielded. The remaining three protons (at C4, C5, and C6) would appear as a complex multiplet pattern of doublets and triplets, reflecting their respective ortho, meta, and para couplings. The acidic proton of the $-\text{SO}_3\text{H}$ group is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range or not at all.
- ^{13}C NMR: The carbon NMR spectrum should display six signals for the aromatic carbons. The carbon bearing the sulfonic acid group (C1) and the carbon bearing the chlorine atom (C3) would be readily identifiable. The chemical shifts of the other four carbons would be influenced by the additive effects of the chloro (electron-withdrawing, ortho/para-directing) and sulfonic acid (strongly electron-withdrawing, meta-directing) substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:

- O-H Stretch: A very broad and strong band from ~ 2500 to 3300 cm^{-1} , characteristic of the strongly hydrogen-bonded hydroxyl group in the sulfonic acid.
- S=O Asymmetric & Symmetric Stretch: Two strong, distinct bands, typically found around 1350 cm^{-1} and 1170 cm^{-1} , respectively. These are highly characteristic of the sulfonyl group.
- C=C Aromatic Stretch: Multiple sharp bands in the 1400 - 1600 cm^{-1} region.
- C-Cl Stretch: A band in the 1000 - 1100 cm^{-1} region, though it can sometimes be obscured by other vibrations.

- S-O Stretch: A band typically found in the 900-1000 cm⁻¹ range.

Analytical Workflow: Purity Assessment by HPLC

For any research or development application, verifying the purity and isomeric identity of **3-chlorobenzenesulfonic acid** is paramount, especially given that its synthesis can produce isomers. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol: Isomeric Purity Analysis by Reverse-Phase HPLC

- System Preparation:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention.
 - Mobile Phase B: Acetonitrile.
 - Detector: UV detector set to 220 nm or 254 nm.
- Method Parameters:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Gradient Program:
 - Start with 5-10% Mobile Phase B.
 - Linearly increase to 95% B over 15-20 minutes.
 - Hold at 95% B for 5 minutes.
 - Return to initial conditions and equilibrate for 5-10 minutes. Rationale: A gradient is essential to elute the polar sulfonic acid while also providing enough resolution to separate it from less polar isomers and impurities.

- Sample Preparation:

- Accurately weigh ~10 mg of the **3-chlorobenzenesulfonic acid** sample.
 - Dissolve in a 1:1 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

Rationale: Using a mixture of the mobile phase components ensures good solubility and compatibility with the starting conditions.

- Analysis:

- Inject the sample and integrate the resulting peaks. The retention time will be specific to the compound under these conditions. Isomeric purity can be determined by comparing the peak area of the desired 3-isomer to the areas of any other observed peaks (likely the 2- and 4-isomers).

Chemical Reactivity and Synthesis

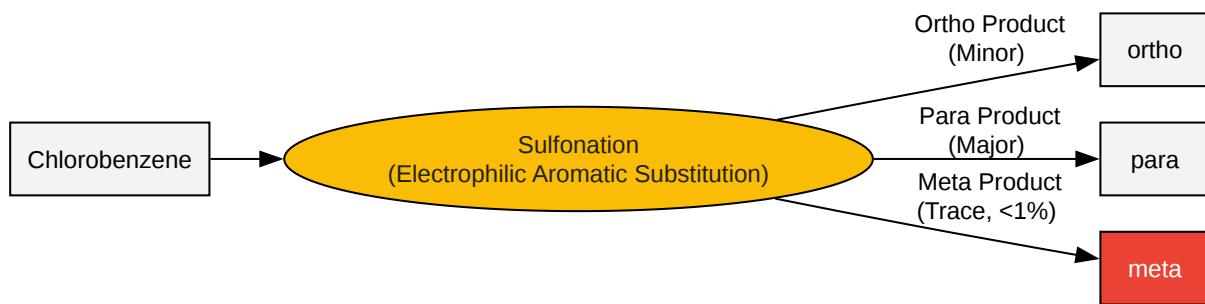
The reactivity of **3-chlorobenzenesulfonic acid** is governed by the interplay between the two deactivating, meta-directing substituents on the aromatic ring and the acidity of the sulfonic acid group.

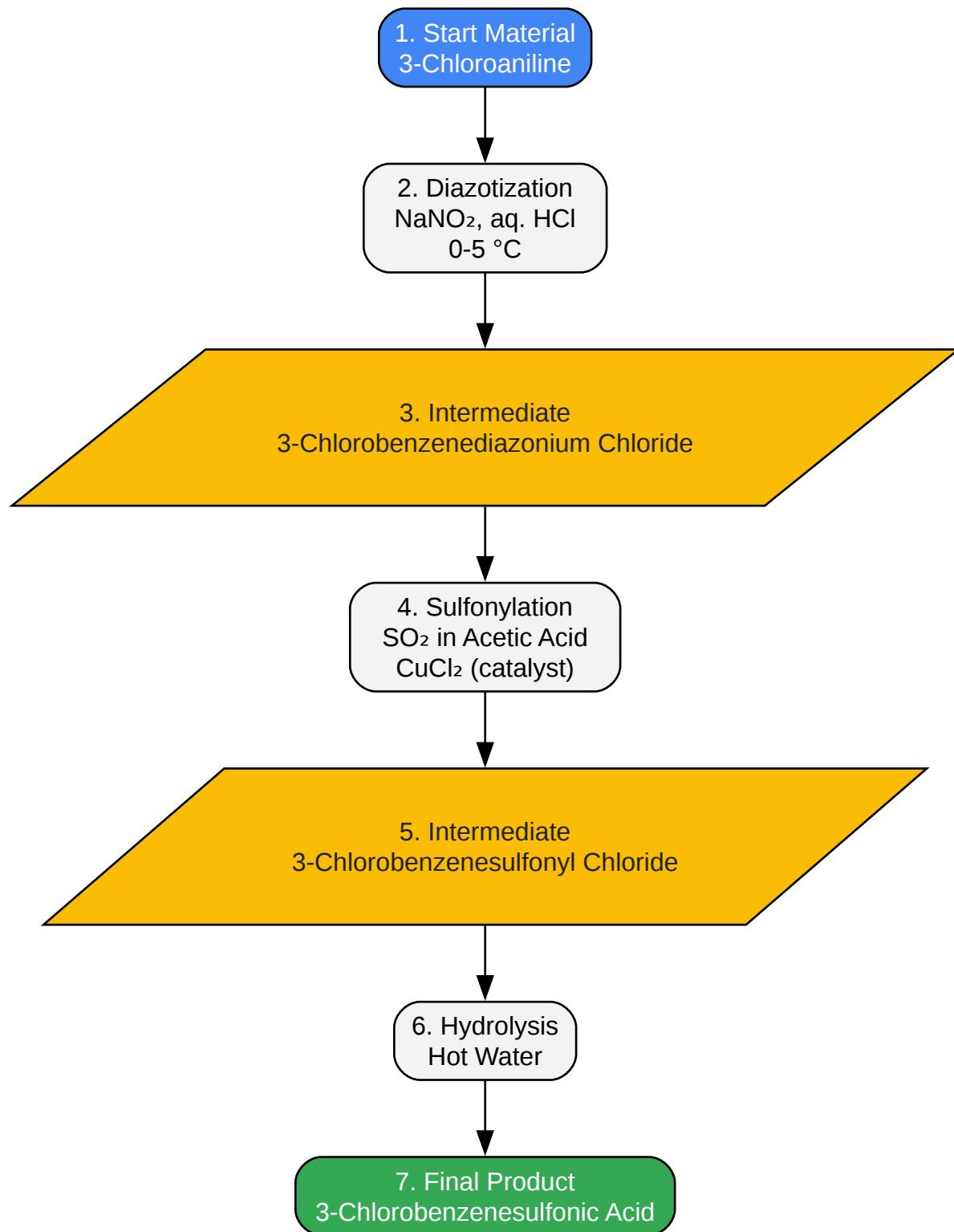
Directing Effects in Electrophilic Aromatic Substitution

Both the chloro group and the sulfonic acid group are electron-withdrawing and deactivating towards electrophilic aromatic substitution. However, their directing effects are different:

- -Cl group: Deactivating but ortho, para-directing.
- -SO₃H group: Strongly deactivating and meta-directing.

When chlorobenzene is sulfonated, the directing effect of the chlorine atom dominates, leading primarily to the formation of 2- and 4-chlorobenzenesulfonic acid. The meta isomer is formed in very low yields (typically <1%).^[3] This makes direct sulfonation an impractical method for preparing the 3-isomer.





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